MoTP

Description

Structure

3D Structure

Properties

IUPAC Name |

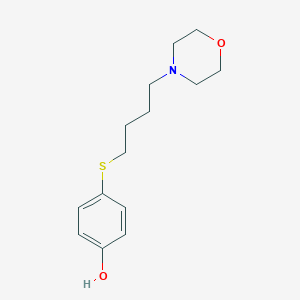

4-(4-morpholin-4-ylbutylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15/h3-6,16H,1-2,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKNLUTUXZDOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCSC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389177 | |

| Record name | 4-(4-Morpholinobutylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57055-82-0 | |

| Record name | 4-(4-Morpholinobutylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Morpholinobutylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Morpholinobutylthio)phenol, commonly referred to as MoTP, is a specialized research chemical notable for its application in the study of cell regeneration, particularly in zebrafish models. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its mechanism of action, and established experimental procedures for its use in biological research. The information is intended to equip researchers with the necessary knowledge to effectively and safely utilize this compound in their studies.

Chemical Profile

4-(4-Morpholinobutylthio)phenol is a phenol derivative containing a morpholine moiety linked by a butylthioether chain. This structure is central to its biological activity.

| Property | Value | Reference |

| IUPAC Name | 4-((4-morpholinobutyl)thio)phenol | |

| Synonyms | This compound, (2-morpholinobutyl)-4-thiophenol | [1][2] |

| CAS Number | 57055-82-0 | |

| Molecular Formula | C₁₄H₂₁NO₂S | |

| Molecular Weight | 267.4 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO and ethanol. Limited solubility in water. | [3] |

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for 4-(4-Morpholinobutylthio)phenol is not detailed in the primary research literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the formation of thioethers and the synthesis of analogous compounds. The following is a generalized, two-step proposed synthesis:

Step 1: Synthesis of 4-(4-bromobutyl)morpholine

This intermediate can be synthesized by reacting morpholine with an excess of 1,4-dibromobutane.

-

Reactants: Morpholine, 1,4-dibromobutane

-

Solvent: A polar aprotic solvent such as acetonitrile or DMF.

-

Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) for several hours. A base, such as potassium carbonate, may be added to neutralize the HBr formed during the reaction.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-(4-Morpholinobutylthio)phenol

The final product is synthesized by the reaction of 4-mercaptophenol with the previously synthesized 4-(4-bromobutyl)morpholine via a nucleophilic substitution reaction.

-

Reactants: 4-mercaptophenol, 4-(4-bromobutyl)morpholine

-

Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the thiol group of 4-mercaptophenol, forming a more nucleophilic thiolate.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile.

-

Conditions: The reaction is typically stirred at room temperature or slightly elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-(4-Morpholinobutylthio)phenol.

Mechanism of Action: Tyrosinase-Dependent Cytotoxicity

The selective cytotoxicity of this compound against melanocytes is contingent upon the enzymatic activity of tyrosinase, an enzyme highly expressed in these cells.[2] The proposed mechanism involves the bioactivation of this compound into a toxic species.

Caption: Tyrosinase-mediated bioactivation of this compound leading to melanocyte apoptosis.

The phenol group of this compound is a substrate for tyrosinase, which hydroxylates the position ortho to the hydroxyl group, followed by oxidation to form a highly reactive ortho-quinone derivative.[2] This ortho-quinone is a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and apoptosis. Additionally, the redox cycling of the quinone can generate reactive oxygen species (ROS), inducing oxidative stress and further contributing to cytotoxicity.

Experimental Protocols: Zebrafish Melanocyte Ablation and Regeneration

This compound is a valuable tool for studying melanocyte regeneration in zebrafish larvae. The following protocols are based on methodologies described in the primary literature.[1][3]

Zebrafish Maintenance and Embryo Collection

-

Zebrafish (Danio rerio) are maintained in a controlled environment with a 14-hour light/10-hour dark cycle at 28.5°C.

-

Embryos are collected after natural spawning and raised in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C.

-

To prevent pigment formation in non-melanocyte cells, the E3 medium can be supplemented with 0.003% 1-phenyl-2-thiourea (PTU) from 24 hours post-fertilization (hpf).

Melanocyte Ablation with this compound

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Zebrafish larvae are treated with this compound in E3 medium at a final concentration typically ranging from 25 to 50 µM.[3] The optimal concentration should be determined empirically to maximize melanocyte ablation while minimizing general toxicity.

-

The treatment period is typically from 24 hpf to 72 hpf to target developing melanocytes.[1]

-

Following treatment, the larvae are washed thoroughly with fresh E3 medium to remove any residual this compound.

Analysis of Melanocyte Regeneration

-

After this compound washout, larvae are maintained in fresh E3 medium.

-

Melanocyte regeneration is monitored daily. The number of regenerated melanocytes in specific regions (e.g., dorsal, lateral, and ventral stripes) can be quantified using a dissecting microscope.

-

Regeneration is typically observed over a period of 4-5 days following this compound removal.[1]

Experimental Workflow Diagram

Caption: Workflow for zebrafish melanocyte ablation and regeneration studies using this compound.

Quantitative Data Summary

The following table summarizes quantitative data from a key study on this compound-induced melanocyte ablation and regeneration in zebrafish.[1]

| Parameter | Untreated Control | This compound-Treated |

| This compound Concentration | N/A | 50 µM (14 µg/ml) |

| Treatment Duration | N/A | 14 - 72 hpf |

| Average Melanocyte Count at 9 dpf | ~460 | ~350-400 |

| Regeneration Efficiency | N/A | Fails to regenerate the majority of ventral yolk sac melanocytes. |

Signaling Pathways in Melanocyte Regeneration

The regeneration of melanocytes following this compound-induced ablation is not a spontaneous process but is governed by specific signaling pathways that control the activation and differentiation of melanocyte stem cells (MSCs).

Requirement of Kit Signaling

The Kit receptor tyrosine kinase signaling pathway is essential for larval melanocyte regeneration.[2] The ligand for the Kit receptor, Kit ligand (Kitl), is crucial for the survival, proliferation, and migration of melanoblasts, the precursors to melanocytes.

Role of ErbB Signaling in MSC Establishment

The ErbB receptor tyrosine kinase signaling pathway is critical for the establishment of the adult melanocyte stem cell population that is responsible for regenerating the larval melanocytes.[4] Inhibition of ErbB signaling during early development prevents the formation of a functional MSC pool, thereby impairing the ability of the larvae to regenerate melanocytes after ablation.

Caption: Key signaling pathways in melanocyte regeneration from stem cells.

Conclusion

4-(4-Morpholinobutylthio)phenol is a powerful and specific tool for the chemical ablation of melanocytes in zebrafish. Its tyrosinase-dependent mechanism of action ensures high specificity for this cell type. The ability to induce a controlled loss of melanocytes provides a robust model for studying the fundamental processes of stem cell-mediated regeneration, including the roles of key signaling pathways such as Kit and ErbB. This technical guide provides a foundational resource for researchers aiming to incorporate this compound into their experimental designs for investigating cell regeneration and related cellular and developmental processes.

References

In-Depth Technical Guide: 4-(4-Morpholinobutylthio)phenol (CAS Number 57055-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Morpholinobutylthio)phenol, a compound identified by the CAS number 57055-82-0. The document focuses on its primary application in biological research, specifically as a tool for the targeted ablation of melanocytes in zebrafish larvae to study regeneration processes. This guide details its mechanism of action, provides an experimental protocol for its use, and illustrates the key signaling pathways involved in the subsequent regeneration of melanocytes. While extensive biological application data is available, it is important to note that detailed, publicly accessible information regarding its chemical synthesis and complete physicochemical and spectroscopic characterization is limited. This guide compiles the available data and provides a theoretical framework for its synthesis.

Chemical Identity and Physicochemical Properties

4-(4-Morpholinobutylthio)phenol, also known as MoTP, is a substituted phenol derivative containing a morpholinobutylthio side chain. Its primary utility lies in its selective cytotoxicity towards tyrosinase-expressing cells.

Data Presentation

| Property | Value |

| CAS Number | 57055-82-0 |

| Molecular Formula | C₁₄H₂₁NO₂S |

| Molecular Weight | 267.4 g/mol |

| Solubility | DMF: ~33 mg/mLDMSO: ~25 mg/mLEthanol: ~0.3 mg/mLPBS (pH 7.2): ~5 mg/mL |

| UV Maximum (λmax) | 229, 257 nm |

| Purity | ≥98% (as commercially available) |

| Appearance | Crystalline solid |

Note: Solubility data is sourced from commercially available product information and may vary.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of 4-(4-Morpholinobutylthio)phenol is the selective ablation of melanocytes. This effect is contingent on the enzymatic activity of tyrosinase, an enzyme highly expressed in melanocytes.

The proposed mechanism of action involves the tyrosinase-mediated oxidation of the phenol group of 4-(4-Morpholinobutylthio)phenol to a reactive quinone species. This quinone is highly cytotoxic and induces cell death specifically in the cells where it is generated, i.e., melanocytes. This targeted cytotoxicity allows for the removal of the melanocyte population in organisms like zebrafish larvae, providing a powerful model to study the subsequent regeneration of these cells from a stem cell population.

Signaling Pathway for Cytotoxicity

The conversion of 4-(4-Morpholinobutylthio)phenol to a cytotoxic agent is a direct enzymatic process. The following diagram illustrates this workflow.

Caption: Mechanism of tyrosinase-mediated cytotoxicity of this compound.

Experimental Protocols

Hypothetical Synthesis of 4-(4-Morpholinobutylthio)phenol

Reaction Scheme:

4-mercaptophenol + 4-(4-chlorobutyl)morpholine → 4-(4-Morpholinobutylthio)phenol + HCl

Materials:

-

4-mercaptophenol

-

4-(4-chlorobutyl)morpholine (or the corresponding bromide or iodide)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of 4-mercaptophenol in the chosen anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

-

Allow the mixture to stir for a predetermined time to ensure the formation of the thiophenolate anion.

-

Add a solution of 4-(4-chlorobutyl)morpholine in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-Morpholinobutylthio)phenol.

Note: This is a hypothetical protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Protocol for Melanocyte Ablation in Zebrafish Larvae

This protocol is adapted from published studies utilizing 4-(4-Morpholinobutylthio)phenol for melanocyte ablation.

Materials:

-

4-(4-Morpholinobutylthio)phenol (this compound)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Zebrafish embryo water

-

Zebrafish larvae (e.g., at 24 hours post-fertilization, hpf)

-

Petri dishes or multi-well plates

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A typical concentration might be 10 mg/mL. Store the stock solution at -20°C.

-

Working Solution Preparation: Dilute the this compound stock solution in zebrafish embryo water to the desired final concentration. A commonly used concentration is in the range of 10-20 µM. It is crucial to determine the optimal concentration for your specific experimental conditions to achieve efficient melanocyte ablation with minimal toxicity to the larvae.

-

Treatment of Zebrafish Larvae:

-

Collect zebrafish larvae at the desired developmental stage (e.g., 24 hpf).

-

Transfer the larvae to the this compound working solution in petri dishes or multi-well plates.

-

Incubate the larvae in the this compound solution for a period of 24 to 48 hours. The incubation time should be optimized based on the desired extent of melanocyte ablation.

-

-

Washout and Regeneration:

-

After the treatment period, carefully remove the this compound solution.

-

Wash the larvae several times with fresh embryo water to completely remove any residual this compound.

-

Maintain the larvae in fresh embryo water and monitor for the reappearance of melanocytes over the following days. Regeneration of melanocytes from stem cell populations typically begins within 24-48 hours after this compound washout and can be followed for several days.

-

Signaling Pathways in Melanocyte Regeneration

Following the ablation of melanocytes by 4-(4-Morpholinobutylthio)phenol, a regenerative process is initiated from melanocyte stem cells. Key signaling pathways implicated in this process include the Wnt and Kit signaling pathways.

Role of Wnt and Kit Signaling in Melanocyte Regeneration

The diagram below illustrates the involvement of Wnt and Kit signaling in the proliferation and differentiation of melanocyte stem cells during regeneration.

Caption: Wnt and Kit signaling in melanocyte stem cell-mediated regeneration.

Conclusion

4-(4-Morpholinobutylthio)phenol is a valuable chemical tool for studying melanocyte biology and regeneration in model organisms such as zebrafish. Its tyrosinase-dependent cytotoxicity allows for the specific ablation of melanocytes, providing a clear window to investigate the subsequent regenerative processes. While its biological application is well-documented, a significant gap exists in the public domain regarding its detailed chemical synthesis and characterization. The hypothetical synthesis protocol provided herein offers a potential starting point for researchers needing to prepare this compound. Further studies are warranted to fully characterize its physicochemical and spectroscopic properties, which would greatly benefit the scientific community utilizing this important research compound.

The Tyrosinase-Dependent Cytotoxicity of 4-(4-Morpholinobutylthio)phenol: A Technical Guide to its Mechanism of Action and Application in Melanocyte Ablation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Morpholinobutylthio)phenol, commonly known as MoTP, is a small molecule that has emerged as a valuable tool in regenerative biology research, particularly in studies involving melanocytes. Its utility lies in its ability to selectively induce cytotoxicity in cells expressing high levels of tyrosinase, an enzyme crucial for melanin synthesis. This targeted action allows for the specific ablation of melanocytes, providing a powerful model for investigating melanocyte regeneration and the dynamics of melanocyte stem cells. This technical guide provides an in-depth exploration of the mechanism of action of 4-(4-Morpholinobutylthio)phenol, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism of Action: A Prodrug Approach

The primary mechanism of action of 4-(4-Morpholinobutylthio)phenol is centered on its role as a prodrug that is selectively activated within melanocytes. The process can be delineated as follows:

-

Cellular Uptake: this compound, a phenol derivative, readily crosses the cell membrane and enters the cytoplasm of various cell types.

-

Tyrosinase-Mediated Oxidation: In cells with high tyrosinase activity, such as melanoblasts and newly differentiated melanocytes, this compound is recognized as a substrate by this copper-containing enzyme. Tyrosinase catalyzes the oxidation of the phenol group on this compound, converting it into a highly reactive and cytotoxic quinone species.[1]

-

Induction of Cytotoxicity: The resulting quinone is a potent electrophile that can react with and damage essential cellular components, including proteins and nucleic acids. This leads to overwhelming cellular stress and ultimately triggers apoptotic or necrotic cell death pathways, resulting in the specific ablation of the melanocyte population.[1]

-

Specificity: The selectivity of this compound's cytotoxic effect is directly linked to the presence and activity of tyrosinase. Cells lacking or expressing low levels of this enzyme are largely unaffected by the compound, as they cannot efficiently convert it to its toxic metabolite.

This targeted cytotoxicity makes this compound an invaluable tool for studying the regeneration of melanocytes from a quiescent stem cell population following the removal of the differentiated cells.[1]

Signaling Pathway for this compound-Induced Melanocyte Ablation

Caption: Mechanism of 4-(4-Morpholinobutylthio)phenol (this compound) induced cytotoxicity in melanocytes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of 4-(4-Morpholinobutylthio)phenol for melanocyte ablation in zebrafish larvae.

| Parameter | Value | Species/Cell Type | Experimental Context | Reference |

| Effective Concentration for Melanocyte Ablation | 50 µM | Zebrafish (Danio rerio) larvae | Treatment from 9 to 35 hours post-fertilization (hpf) to ablate melanocytes and melanoblasts. | [2] |

| Effective Concentration for Melanocyte Ablation | 200 µM | Zebrafish (Danio rerio) larvae | Treatment from 1 to 3 days post-fertilization (dpf) for complete ablation of differentiated melanocytes. | [3] |

Experimental Protocols

Zebrafish Melanocyte Ablation Protocol

This protocol outlines the procedure for the specific ablation of larval melanocytes in zebrafish using this compound.

Materials:

-

4-(4-Morpholinobutylthio)phenol (this compound) stock solution (e.g., 10 mM in DMSO)

-

Zebrafish embryos/larvae

-

Embryo medium/E3 medium

-

Petri dishes

-

Incubator at 28.5°C

Procedure:

-

Embryo Collection and Staging: Collect zebrafish embryos and raise them in embryo medium at 28.5°C to the desired developmental stage (e.g., 9 hpf or 1 dpf).

-

Preparation of this compound Treatment Solution: Prepare the final working concentration of this compound (e.g., 50 µM or 200 µM) by diluting the stock solution in embryo medium. Ensure thorough mixing. A control group with an equivalent concentration of DMSO should be run in parallel.

-

Treatment: Transfer the zebrafish larvae to the Petri dishes containing the this compound treatment solution.

-

Incubation: Incubate the larvae in the this compound solution for the desired duration (e.g., from 9 to 35 hpf or from 1 to 3 dpf) at 28.5°C.

-

Washout: After the treatment period, carefully remove the this compound solution and wash the larvae several times with fresh embryo medium to completely remove the compound.

-

Observation and Analysis: Observe the larvae under a stereomicroscope to confirm the ablation of melanocytes. The absence of pigmented cells indicates successful treatment.

Melanocyte Regeneration Assay Protocol

This protocol describes the procedure for studying melanocyte regeneration following this compound-induced ablation.

Materials:

-

Zebrafish larvae with ablated melanocytes (from Protocol 3.1)

-

Fresh embryo medium/E3 medium

-

Petri dishes

-

Incubator at 28.5°C

-

Microscope with imaging capabilities

Procedure:

-

Post-Ablation Culture: After the washout of this compound, maintain the larvae in fresh embryo medium at 28.5°C.

-

Daily Observation: Observe the larvae daily for the reappearance of pigmented melanocytes.

-

Quantification of Regeneration: At specific time points (e.g., daily from 4 to 10 dpf), anesthetize a subset of larvae and count the number of regenerated melanocytes in specific body regions (e.g., dorsal, lateral, ventral stripes).

-

Imaging: Document the process of melanocyte regeneration by capturing images of the larvae at regular intervals.

-

Data Analysis: Plot the number of regenerated melanocytes over time to analyze the kinetics of regeneration.

Experimental Workflow for this compound-Induced Melanocyte Ablation and Regeneration Studies

Caption: A typical experimental workflow for studying melanocyte ablation and regeneration using this compound.

Impact on Melanocyte Stem Cells and Regeneration

A key application of 4-(4-Morpholinobutylthio)phenol is in the study of melanocyte stem cells. Following the ablation of the differentiated melanocyte population by this compound, a process of regeneration is initiated. This regeneration is driven by a population of otherwise quiescent melanocyte precursor or stem cells. The removal of the differentiated cells appears to trigger these stem cells to re-enter the cell cycle, proliferate, and differentiate to replenish the melanocyte population. This model system has been instrumental in demonstrating that larval melanocyte regeneration is dependent on the kit receptor tyrosine kinase signaling pathway.

Logical Relationship in Melanocyte Regeneration Post-MoTP Treatment

Caption: The logical sequence of events leading to melanocyte regeneration following this compound-induced ablation.

Conclusion

4-(4-Morpholinobutylthio)phenol is a powerful and specific tool for the chemical ablation of melanocytes. Its mechanism of action, which relies on the enzymatic activity of tyrosinase, ensures a high degree of cell-type specificity. This has made it an indispensable compound for researchers in the fields of developmental biology, regenerative medicine, and cancer research, particularly for elucidating the fundamental processes of melanocyte stem cell biology and regeneration. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

Tyrosinase-Dependent Toxicity of 4-(4-Morpholinobutylthio)phenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds are a diverse class of molecules with a wide range of biological activities. A key enzyme in their metabolism within pigmented cells is tyrosinase. This enzyme, central to melanin biosynthesis, can convert certain phenolic substrates into highly reactive ortho-quinones. These quinones are implicated in the selective toxicity of these compounds towards melanocytes and melanoma cells. This technical guide provides a comprehensive overview of the mechanisms underlying the tyrosinase-dependent toxicity of phenolic compounds, using 4-(4-Morpholinobutylthio)phenol as a focal point for discussion. While direct experimental data for this specific compound is not extensively available in public literature, this guide will draw upon established research on analogous 4-substituted phenolic compounds to delineate the expected metabolic activation, subsequent cytotoxic effects, and the experimental protocols required for a thorough investigation. The information presented herein is intended to equip researchers with the foundational knowledge and methodological framework to explore the potential of novel phenolic compounds as targeted therapeutic or depigmenting agents.

Introduction to Tyrosinase and Phenolic Compound Activation

Tyrosinase is a copper-containing enzyme that plays a critical, rate-limiting role in the biosynthesis of melanin.[1][2][3] It catalyzes two distinct reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols (like L-DOPA) to o-quinones (diphenolase activity).[1][2][4] These o-quinones are highly reactive electrophiles that can spontaneously polymerize to form melanin.

Certain phenolic compounds, particularly those with a substitution at the 4-position, can act as alternative substrates for tyrosinase.[5][6][7][8] This enzymatic processing transforms a relatively stable phenol into a highly reactive o-quinone intermediate.[7][8][9] This bioactivation is the cornerstone of the selective toxicity observed in pigmented cells, which have high levels of tyrosinase activity. The resulting quinones can lead to cellular damage through various mechanisms, including the depletion of cellular antioxidants, covalent modification of cellular macromolecules, and the generation of reactive oxygen species (ROS). This principle has been explored for the development of anti-melanoma agents and depigmenting compounds.[5][10]

Signaling Pathways in Tyrosinase-Dependent Toxicity

The cytotoxic cascade initiated by the tyrosinase-mediated activation of a phenolic compound, such as 4-(4-Morpholinobutylthio)phenol, is multifaceted. The central event is the enzymatic conversion of the phenol to its corresponding o-quinone. This highly electrophilic molecule can then engage in several damaging downstream reactions.

A primary consequence is the depletion of intracellular glutathione (GSH), a critical antioxidant. The o-quinone readily reacts with the sulfhydryl group of GSH, forming glutathionyl-adducts.[7][8] This rapid consumption of GSH can overwhelm the cell's antioxidant capacity, leading to a state of oxidative stress.

Furthermore, the reactive quinone can form covalent adducts with other cellular nucleophiles, including cysteine residues on proteins. This can lead to enzyme inactivation and disruption of cellular function. The autoxidation of quinones and their derivatives can also generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, further exacerbating oxidative stress and causing damage to lipids, proteins, and DNA.

Experimental Protocols

A thorough investigation of the tyrosinase-dependent toxicity of 4-(4-Morpholinobutylthio)phenol would involve a series of in vitro experiments. The following protocols are based on established methodologies for analogous phenolic compounds.

Tyrosinase Inhibition/Substrate Activity Assay

This assay determines if the compound acts as an inhibitor or a substrate of tyrosinase.

-

Principle: Mushroom tyrosinase is commonly used. The assay measures the formation of dopachrome from the oxidation of L-DOPA, which absorbs at 475 nm. To test for monophenolase activity, L-tyrosine is used as the substrate, and the formation of L-DOPA is monitored.

-

Reagents: Mushroom tyrosinase, L-DOPA, L-tyrosine, phosphate buffer (pH 6.8), test compound.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and L-DOPA (or L-tyrosine).

-

Add various concentrations of the test compound.

-

Initiate the reaction by adding mushroom tyrosinase.

-

Measure the change in absorbance at 475 nm over time using a spectrophotometer.

-

Kojic acid can be used as a positive control for inhibition.[11]

-

-

Data Analysis: Calculate the percentage of inhibition or the rate of substrate oxidation compared to a control without the test compound. Determine the IC50 value for inhibitors or the Km and Vmax for substrates.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the compound on different cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

-

Cell Lines: A panel of cell lines should be used, including human melanoma cell lines with varying pigmentation (e.g., SK-MEL-28, B16-F0) and non-melanoma cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes) to assess selectivity.[6][12][13]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the LC50 (lethal concentration 50%) for each cell line.

Melanin Content Assay

This assay quantifies the effect of the compound on melanin production in melanocytes.

-

Principle: Melanin is extracted from cultured cells and quantified by its absorbance at 405 nm.

-

Cell Line: B16-F10 murine melanoma cells are commonly used due to their high melanin production.

-

Procedure:

-

Treat cells with the test compound for a specified period.

-

Harvest the cells and lyse them in a solution of NaOH.

-

Heat the lysate to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein content of the cell lysate.

-

-

Data Analysis: Compare the melanin content of treated cells to that of untreated controls.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the generation of ROS within cells following treatment with the compound.

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used. It is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Procedure:

-

Load cells with DCFH-DA.

-

Treat the cells with the test compound.

-

Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer.

-

-

Data Analysis: Quantify the fold increase in fluorescence in treated cells compared to untreated controls.

Quantitative Data on Analogous Phenolic Compounds

The following tables summarize quantitative data for phenolic compounds structurally related to 4-(4-Morpholinobutylthio)phenol, providing a reference for expected activity.

Table 1: Tyrosinase Inhibitory Activity of Phenolic Compounds

| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Reference |

| Kojic Acid | Mushroom | L-DOPA | 21.8 | [11] |

| Carvacrol Derivative 10 | Mushroom | L-DOPA | 128.8 | [11] |

| Thymol Derivative 19 | Mushroom | L-DOPA | 102.3 | [11] |

| 4-n-Hexyloxyphenol | - | - | - | [6] |

Table 2: Cytotoxicity of Phenolic Compounds

| Compound | Cell Line | Exposure Time | LC50 (µM) | Reference |

| 4-n-Hexyloxyphenol | B16-F0 Melanoma | - | - | [6] |

| N-acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) | Melanoma Cell Lines | - | Growth Inhibitory | [10] |

| 4-S-cysteaminylphenol (4-S-CAP) | Melanoma Cell Lines | - | Growth Inhibitory | [10] |

| 4-Octylphenol (4-OP) | Various Human Cell Lines | - | Concentration-dependent | [12][13] |

Experimental and Logical Workflow

The investigation of a novel phenolic compound like 4-(4-Morpholinobutylthio)phenol follows a logical progression from initial enzymatic and cellular screening to more detailed mechanistic studies.

Conclusion

The tyrosinase-dependent toxicity of phenolic compounds represents a promising avenue for the development of targeted therapies for melanoma and treatments for hyperpigmentation disorders. While specific data on 4-(4-Morpholinobutylthio)phenol is yet to be widely published, the established principles and experimental methodologies derived from the study of analogous compounds provide a robust framework for its investigation. By systematically evaluating its interaction with tyrosinase, its cytotoxic profile, and the underlying molecular mechanisms, researchers can elucidate its potential as a bioactive agent. This guide serves as a foundational resource for scientists and drug development professionals embarking on the exploration of novel phenolic compounds in the context of tyrosinase-mediated bioactivation.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tyrosinase-mediated formation of a reactive quinone from the depigmenting agents, 4-tert-butylphenol and 4-tert-butylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and N-acetyl-4-S-cysteaminylphenol in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Morpholinylthio Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds are a broad class of chemical entities characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide explores the biological activities of functionalized phenols, with a conceptual focus on the potential contributions of a morpholinylthio substituent. While specific literature on "morpholinylthio phenols" is not extensively available, this document extrapolates from the known biological profiles of various phenolic and morpholine-containing compounds to provide a comprehensive overview of their potential antimicrobial, antifungal, and anticancer activities. This guide also presents detailed experimental protocols for assessing these biological activities and visualizes relevant signaling pathways to aid in research and development.

Introduction to Phenolic Compounds and Morpholine Derivatives

Phenolic compounds are widely recognized for their antioxidant properties and their roles in preventing and treating various diseases.[1][2] The functionalization of the phenolic scaffold allows for the modulation of their physicochemical and biological properties.[3] The introduction of different substituents can enhance potency, selectivity, and pharmacokinetic profiles.

The morpholine ring is a common heterocyclic moiety in medicinal chemistry, known to improve the pharmacological properties of parent molecules, such as solubility and metabolic stability. Its incorporation into various drug scaffolds has led to the development of compounds with a wide range of therapeutic applications, including anticancer and antimicrobial agents. The combination of a phenol, a sulfur linker (thio), and a morpholine ring in "morpholinylthio phenols" suggests a potential for synergistic or unique biological activities.

Antimicrobial and Antifungal Activity

Phenolic compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][5] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with DNA replication.[1]

Quantitative Data on Phenolic Compounds

The following table summarizes the antimicrobial and antifungal activities of various functionalized phenolic compounds, providing a reference for the potential efficacy of novel derivatives.

| Compound/Extract | Test Organism | Activity Metric | Result | Reference |

| Caffeic Acid | E. coli | BLD (%) | 84 | [4] |

| Epigallocatechin gallate | S. aureus | BLD (%) | 74.7 | [4] |

| 2-allyl thymol | S. epidermidis | Growth Reduction (%) | 79.00 | [6] |

| 2-allyl thymol | P. aeruginosa | Growth Reduction (%) | 77.93 | [6] |

| Carvacrol | S. epidermidis | Growth Reduction (%) | 15.55 | [6] |

| Eugenol | S. epidermidis | Growth Reduction (%) | 79.76 | [6] |

| Phenolic extracts from Quercus ilex leaves | Various bacteria and fungi | Antimicrobial effect | Potent | [7] |

BLD: Bacterial Growth Inhibition (%)

Experimental Protocols for Antimicrobial and Antifungal Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution:

Broth microdilution workflow.

Anticancer Activity

Numerous phenolic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[8]

Quantitative Data on Phenolic Compounds

The following table presents the anticancer activity of selected phenolic derivatives.

| Compound | Cell Line | Activity Metric | Result (µM) | Reference |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | Human osteosarcoma (U2OS) | IC50 | 50.5 ± 3.8 | [8] |

Experimental Protocols for In Vitro Cytotoxicity Assays

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for 24-72 hours.

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

Workflow for MTT Assay:

MTT assay workflow.

Signaling Pathways

The biological activities of phenolic compounds are often mediated through their interaction with specific cellular signaling pathways. For instance, many phenolic anticancer agents induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Conceptual Apoptosis Induction Pathway:

Apoptosis induction by phenolics.

Conclusion and Future Directions

While direct experimental data on morpholinylthio phenols is currently limited, the established biological activities of both phenolic and morpholine-containing compounds provide a strong rationale for their investigation as potential therapeutic agents. Future research should focus on the synthesis and systematic evaluation of a library of morpholinylthio phenol derivatives to establish structure-activity relationships. Detailed mechanistic studies will also be crucial to elucidate their modes of action and identify key molecular targets. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]

- 5. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 7. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. | Sigma-Aldrich [sigmaaldrich.com]

The Discovery and History of 4-(4-Morpholinobutylthio)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Morpholinobutylthio)phenol, commonly referred to as MoTP, is a small molecule that has become an invaluable tool in the field of developmental biology and regenerative medicine. Its discovery as a selective agent for the ablation of melanocytes in zebrafish larvae has provided researchers with a powerful model to study melanocyte regeneration and the underlying cellular and molecular mechanisms. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental protocols associated with 4-(4-Morpholinobutylthio)phenol.

Discovery and History

The pivotal moment in the scientific history of 4-(4-Morpholinobutylthio)phenol came in 2006 with a publication by Cheng-Ting Yang and Stephen L. Johnson in the journal Development. In their paper titled "Small molecule-induced ablation and subsequent regeneration of larval zebrafish melanocytes," they introduced a novel method for efficiently and specifically eliminating melanocytes in zebrafish larvae. This research established this compound as a key chemical tool for studying melanocyte biology.[1]

Prior to this, the initial chemical synthesis and discovery of 4-(4-Morpholinobutylthio)phenol are not well-documented in publicly available scientific literature. While methods for synthesizing similar thio-substituted phenols exist, a specific, detailed protocol for the original synthesis of this exact molecule is not readily found in major chemical databases or publications. Its emergence in the scientific literature is almost exclusively tied to its biological application in zebrafish research.

The work by Yang and Johnson opened the door for numerous subsequent studies investigating the processes of melanocyte stem cell activation, proliferation, and differentiation. The ability to chemically ablate a specific cell population in a living organism and observe its regeneration in real-time has made the zebrafish/MoTP model a cornerstone of pigment cell research.

Physicochemical Properties

A summary of the known physicochemical properties of 4-(4-Morpholinobutylthio)phenol is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₁NO₂S | |

| Molecular Weight | 267.39 g/mol | |

| CAS Number | Not definitively assigned in public databases | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action: Selective Melanocyte Ablation

The selectivity of 4-(4-Morpholinobutylthio)phenol for melanocytes is intrinsically linked to the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis that is highly expressed in these cells. The proposed mechanism of action is a two-step process:

-

Enzymatic Oxidation: 4-(4-Morpholinobutylthio)phenol, a substituted phenol, acts as a substrate for tyrosinase. Within the melanocyte, tyrosinase hydroxylates the phenol group to a catechol intermediate, which is then rapidly oxidized to a highly reactive ortho-quinone.[2][3][4][5]

-

Cytotoxicity of the Ortho-Quinone: The resulting ortho-quinone is a potent electrophile. It readily reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione. This widespread adduction to cellular macromolecules disrupts protein function, depletes the cell's antioxidant defenses, and ultimately leads to oxidative stress and cell death.[2][3][4] The high concentration of tyrosinase in melanocytes ensures that this cytotoxic conversion occurs specifically in the target cell population, sparing other cell types that lack this enzymatic machinery.

Signaling and Cytotoxicity Pathway

Caption: Mechanism of 4-(4-Morpholinobutylthio)phenol (this compound) induced melanocyte cytotoxicity.

Experimental Protocols

The following is a generalized protocol for the ablation of melanocytes in zebrafish larvae using 4-(4-Morpholinobutylthio)phenol, based on the methodology described by Yang and Johnson (2006). Researchers should optimize concentrations and exposure times for their specific experimental conditions.

Stock Solution Preparation

| Reagent | Concentration | Solvent | Storage |

| 4-(4-Morpholinobutylthio)phenol | 10-50 mM | DMSO | -20°C, protected from light |

Zebrafish Larvae Treatment Workflow

-

Embryo Collection and Rearing: Collect zebrafish embryos and raise them in standard E3 medium at 28.5°C.

-

Treatment Initiation: At the desired developmental stage (e.g., 2-3 days post-fertilization), transfer larvae to a Petri dish containing E3 medium.

-

This compound Addition: Add the 4-(4-Morpholinobutylthio)phenol stock solution to the E3 medium to achieve the desired final concentration (typically in the range of 10-50 µM). Gently swirl the dish to ensure even distribution.

-

Incubation: Incubate the larvae in the this compound solution at 28.5°C for a duration determined by the desired degree of melanocyte ablation (typically 24-48 hours). Monitor the larvae periodically for signs of toxicity.

-

Washout: After the incubation period, remove the this compound-containing medium and wash the larvae several times with fresh E3 medium to remove any residual compound.

-

Recovery and Observation: Maintain the larvae in fresh E3 medium and observe the regeneration of melanocytes over the following days to weeks.

References

- 1. Generation Mechanism of Radical Species by Tyrosine-Tyrosinase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The Oxidation of Equol by Tyrosinase Produces a Unique Di-ortho-Quinone: Possible Implications for Melanocyte Toxicity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosinase-catalyzed oxidation of resveratrol produces a highly reactive ortho-quinone: Implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

A Technical Guide to 4-(4-Morpholinobutylthio)phenol: Synthesis, Predicted Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(4-Morpholinobutylthio)phenol is not readily found in publicly available chemical databases, suggesting it may be a novel chemical entity. The following information is a predictive guide based on the established chemistry of its constituent functional groups: a phenol, a thioether, and a morpholine. All experimental protocols and data are hypothetical and provided for illustrative purposes.

Predicted Physicochemical Properties

The physicochemical properties of 4-(4-Morpholinobutylthio)phenol are crucial for predicting its behavior in biological systems and for designing experimental protocols. The following table summarizes the predicted properties based on the additive contributions of its core fragments.

| Property | Predicted Value | Rationale |

| Molecular Formula | C14H21NO2S | Based on the chemical structure. |

| Molecular Weight | 267.39 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Phenolic compounds are often crystalline solids. The thioether and morpholine groups may impart a slight color. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The morpholine group enhances aqueous solubility compared to a simple alkyl chain, but the overall molecule remains largely hydrophobic due to the phenyl and butyl groups. |

| Predicted logP | 2.5 - 3.5 | The octanol-water partition coefficient is estimated based on the hydrophobic contributions of the phenyl and butyl groups, balanced by the hydrophilic nature of the phenol and morpholine moieties. |

| Predicted pKa | Phenolic proton: ~9-10; Morpholine nitrogen: ~8-9 | The phenolic proton is weakly acidic. The morpholine nitrogen is basic and can be protonated. |

Proposed Synthesis

A plausible synthetic route to 4-(4-Morpholinobutylthio)phenol can be envisioned through a multi-step process involving the formation of the thioether bond as a key step.

Overall Synthetic Scheme

Caption: Proposed synthetic routes to 4-(4-Morpholinobutylthio)phenol.

Detailed Experimental Protocol (Hypothetical)

Synthesis of N-(4-bromobutyl)morpholine (Intermediate)

-

To a solution of morpholine (2 equivalents) in a suitable solvent such as acetonitrile, add 1,4-dibromobutane (1 equivalent).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between a dilute aqueous base (e.g., sodium bicarbonate) and an organic solvent (e.g., dichloromethane).

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-(4-bromobutyl)morpholine, which can be purified by column chromatography.

Synthesis of 4-(4-Morpholinobutylthio)phenol (Final Product)

-

To a solution of 4-mercaptophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

The mixture is stirred at room temperature for 30 minutes.

-

N-(4-bromobutyl)morpholine (1.1 equivalents) is added, and the reaction mixture is heated to reflux and stirred for 12 hours.

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(4-Morpholinobutylthio)phenol.

Predicted Chemical Reactivity

The chemical reactivity of 4-(4-Morpholinobutylthio)phenol is dictated by its functional groups.

-

Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated by a base, and the resulting phenoxide can act as a nucleophile. It can also be acylated or alkylated.

-

Thioether Linkage: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[1][2]

-

Aromatic Ring: The phenol ring is activated towards electrophilic aromatic substitution, with directing effects from the hydroxyl and thioether groups.

-

Morpholine Nitrogen: The nitrogen atom is basic and can be protonated to form a salt. It can also act as a nucleophile.

Oxidation of the Thioether

Caption: Oxidation of the thioether linkage.

Potential Biological and Pharmacological Profile

The combination of a phenol, a thioether, and a morpholine moiety suggests that 4-(4-Morpholinobutylthio)phenol could possess interesting biological activities.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[3][4] The thioether group might also contribute to this activity.

-

Drug-like Properties: The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation often improves physicochemical properties such as solubility and metabolic stability, and can enhance binding to biological targets.[5][6][7]

-

Potential as an Enzyme Inhibitor: The overall structure might be suitable for binding to the active sites of various enzymes. For instance, many kinase inhibitors incorporate a morpholine ring.[6]

Hypothetical Signaling Pathway Involvement

Given the prevalence of morpholine-containing compounds as kinase inhibitors, a hypothetical involvement in a generic kinase signaling pathway can be proposed.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-(4-Morpholinobutylthio)phenol Structural Analogs and Derivatives for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the morpholine heterocycle and the phenolic moiety in a single molecular entity presents a compelling scaffold for the design of novel therapeutic agents. This technical guide explores the landscape of structural analogs and derivatives of 4-(4-morpholinobutylthio)phenol, a representative of a chemical space with significant potential for pharmacological intervention. While specific data on this exact molecule is limited in publicly available literature, this document synthesizes information on closely related structural classes to provide a comprehensive overview of their synthesis, biological activities, and potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploiting the synergistic pharmacophoric features of morpholine and phenol groups.

Introduction: The Morpholine-Phenol Pharmacophore

Both morpholine and phenol rings are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates. The morpholine ring, a saturated heterocycle, is often incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability, and to serve as a key interaction point with biological targets. Phenolic hydroxyl groups are versatile hydrogen bond donors and acceptors and can be critical for target binding and antioxidant activity. The combination of these two pharmacophores, connected by various linker moieties, has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will delve into the structural variations, synthetic strategies, and biological implications of this promising class of compounds.

Structural Analogs and Derivatives

The core structure of 4-(4-morpholinobutylthio)phenol can be systematically modified to explore the structure-activity relationships (SAR). Key areas for modification include:

-

The Alkylthio Linker: The length and nature of the alkyl chain connecting the thioether to the morpholine and phenol rings can significantly impact activity. Variations can include shorter or longer alkyl chains (e.g., ethyl, propyl, pentyl) and the introduction of branching or unsaturation.

-

The Thioether Linkage: The sulfur atom can be replaced with other bioisosteric linkers such as an ether (-O-), an amine (-NH-), an amide (-CONH-), or a sulfone (-SO2-). These changes will alter the geometry, flexibility, and hydrogen bonding capacity of the molecule.

-

Substitution on the Phenol Ring: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyls, alkoxys, nitro groups) to modulate electronic properties, lipophilicity, and metabolic stability.

-

Substitution on the Morpholine Ring: While less common, substitution on the morpholine ring itself can be explored to fine-tune binding interactions.

Synthesis of Morpholinoalkylthio-Phenol Derivatives

A general synthetic approach to 4-(4-morpholinobutylthio)phenol and its analogs involves a nucleophilic substitution reaction. A plausible synthetic route is outlined below:

Scheme 1: Synthesis of 4-(4-Morpholinobutylthio)phenol

Caption: General synthetic scheme for 4-(4-morpholinobutylthio)phenol.

Experimental Protocol: Synthesis of 4-(4-Morpholinobutylthio)phenol

-

Step 1: Synthesis of 4-(4-chlorobutylthio)phenol.

-

To a solution of 4-mercaptophenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

1-Bromo-4-chlorobutane (1.2 eq) is then added, and the reaction mixture is refluxed for 12 hours.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is purified by column chromatography.

-

-

Step 2: Synthesis of 4-(4-morpholinobutylthio)phenol.

-

To a solution of 4-(4-chlorobutylthio)phenol (1.0 eq) in dimethylformamide (DMF), morpholine (1.5 eq) and potassium carbonate (2.0 eq) are added.

-

The reaction mixture is heated at 80 °C for 8 hours.

-

After completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford 4-(4-morpholinobutylthio)phenol.

-

Biological Activities and Potential Mechanisms of Action

Table 1: Potential Biological Activities of Morpholine-Phenol Derivatives

| Biological Activity | Potential Molecular Target(s) | Representative Compound Class |

| Anticancer | Kinases (e.g., PI3K, mTOR), GPCRs, Apoptotic pathway proteins | Morpholino-substituted quinazolines, Phenolic chalcones |

| Anti-inflammatory | COX enzymes, Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Morpholino-substituted pyrimidines, Phenolic flavonoids |

| Antioxidant | Reactive Oxygen Species (ROS) | Substituted phenols, Flavonoids |

| Kinase Inhibition | Tyrosine kinases, Serine/threonine kinases | Morpholino-purine derivatives, Phenolic natural products |

Kinase Inhibition

Many morpholine-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The phenol group can also form crucial hydrogen bonds and participate in hydrophobic interactions within the ATP-binding pocket.

Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.

GPCR Modulation

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes. The morpholine moiety is a common feature in many GPCR ligands, often interacting with key residues in the ligand-binding pocket. The phenol group can also contribute to binding affinity and selectivity.

Data Presentation: Hypothetical Biological Data

To illustrate the requested data presentation format, the following table summarizes hypothetical quantitative data for a representative structural analog, "Analog A," where the butylthio linker is replaced by a butoxy linker.

Table 2: Hypothetical Biological Data for 4-(4-Morpholinobutoxy)phenol (Analog A)

| Assay Type | Cell Line | IC50 / EC50 (µM) | Binding Affinity (Kd, nM) | Notes |

| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 15.2 | - | Moderate cytotoxic activity |

| PI3Kα Kinase Inhibition | - | 0.8 | 50 | Potent and selective inhibition |

| TNF-α Release (LPS-stimulated RAW 264.7) | RAW 264.7 (Macrophage) | 5.4 | - | Anti-inflammatory effect |

| Dopamine D2 Receptor Binding | - | - | 250 | Moderate binding affinity |

Experimental Protocols: Representative Assays

MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on a cancer cell line.

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 4-(4-morpholinobutylthio)phenol scaffold and its analogs represent a promising area for the discovery of new bioactive molecules. The combination of the morpholine and phenol moieties offers a rich template for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic exploration of the SAR of this compound class against various biological targets, including kinases and GPCRs. Detailed mechanistic studies will be crucial to elucidate the precise modes of action and to guide the development of novel therapeutics for a range of diseases, from cancer to inflammatory disorders. This technical guide provides a solid framework for initiating such investigations.

An In-depth Technical Guide to the Synthesis of 4-(4-Morpholinobutylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of 4-(4-morpholinobutylthio)phenol, a molecule of interest in pharmaceutical research. The described pathway is a robust and efficient method, broken down into three key stages: the synthesis of 4-mercaptophenol, the preparation of 4-(4-chlorobutyl)morpholine, and the final S-alkylation to yield the target compound. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in its successful replication and optimization.

Overview of the Synthetic Pathway

The synthesis of 4-(4-morpholinobutylthio)phenol is accomplished through a convergent synthesis strategy. The key bond formation is a thioether linkage, established via a nucleophilic substitution reaction between 4-mercaptophenol and 4-(4-chlorobutyl)morpholine. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 4-(4-Morpholinobutylthio)phenol.

Experimental Protocols and Data

Step 1: Synthesis of 4-Mercaptophenol

The synthesis of 4-mercaptophenol is achieved through the reduction of 4-hydroxybenzenesulfonamide using ammonium formate.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 4-hydroxybenzenesulfonamide (0.05 mol) and ammonium formate (0.24 mol) is prepared.

-

The mixture is heated to 200°C and allowed to react for 4 hours. Water generated during the reaction is continuously removed.

-

After the reaction is complete, the mixture is cooled to 80°C.

-

A 10% mass concentration of dilute sulfuric acid is added to adjust the pH of the reaction solution to 2.

-

The product, 4-mercaptophenol, is then isolated by rectification.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |

| 4-Hydroxybenzenesulfonamide | 173.19 | 0.05 | 8.7 | - |

| Ammonium Formate | 63.06 | 0.24 | 15.0 | - |

| 4-Mercaptophenol | 126.18 | - | 4.7 | 74.1 |

Step 2: Preparation of 4-(4-Chlorobutyl)morpholine

The free base of 4-(4-chlorobutyl)morpholine is obtained by neutralizing its commercially available hydrochloride salt.[2]

Experimental Protocol:

-

4-(4-Chlorobutyl)morpholine hydrochloride (10.8 mmol) is dissolved in water (100 mL).

-

The solution is neutralized with aqueous sodium hydroxide to a pH of 11.

-

The aqueous solution is extracted with dichloromethane.

-

The organic layer is washed with water, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield 4-(4-chlorobutyl)morpholine.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |

| 4-(4-Chlorobutyl)morpholine HCl | 200.12 | 10.8 | 2.16 |

| 4-(4-Chlorobutyl)morpholine | 163.66 | - | Theoretical: 1.77 |

Step 3: Synthesis of 4-(4-Morpholinobutylthio)phenol

The final step involves the S-alkylation of 4-mercaptophenol with 4-(4-chlorobutyl)morpholine in a reaction analogous to a Williamson ether synthesis, but forming a thioether.[3][4] This reaction proceeds via an SN2 mechanism.[5][6][7][8]

Experimental Protocol:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-mercaptophenol (1.0 eq) in ethanol.

-

Add a solution of potassium hydroxide (1.05 eq) in ethanol to the flask.

-

Slowly add 4-(4-chlorobutyl)morpholine (1.0 eq) to the reaction mixture.

-

The reaction mixture is stirred at reflux for a specified time, and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent and washed with water to remove inorganic salts.

-

The organic layer is dried over a suitable drying agent, filtered, and the solvent is evaporated to yield the crude product.

-

The crude 4-(4-morpholinobutylthio)phenol is purified by column chromatography or recrystallization.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 4-Mercaptophenol | 126.18 | 1.0 | 126.18 |

| 4-(4-Chlorobutyl)morpholine | 163.66 | 1.0 | 163.66 |

| Potassium Hydroxide | 56.11 | 1.05 | 58.92 |

| 4-(4-Morpholinobutylthio)phenol | 253.38 | - | - |

Reaction Mechanisms and Logical Relationships

The key chemical transformations in this synthesis are the reduction of a sulfonamide and a nucleophilic substitution.

Reduction of 4-Hydroxybenzenesulfonamide

The reduction of the sulfonamide to a thiol is a complex process where ammonium formate serves as the reducing agent.

Caption: Simplified reduction of 4-hydroxybenzenesulfonamide.

S-Alkylation via SN2 Mechanism

The formation of the thioether bond is a classic SN2 reaction. The thiophenol is first deprotonated by a base to form a more nucleophilic thiophenolate anion, which then attacks the electrophilic carbon of the alkyl chloride, displacing the chloride ion.

Caption: S-Alkylation via an SN2 mechanism.

This guide provides a comprehensive overview for the synthesis of 4-(4-morpholinobutylthio)phenol. The provided protocols and data are intended to serve as a foundation for researchers to reproduce and adapt this synthesis for their specific needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.

References

- 1. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 2. academicjournals.org [academicjournals.org]

- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. jk-sci.com [jk-sci.com]

- 8. byjus.com [byjus.com]

Technical Guide: Solubility and Application of 4-(4-Morpholinobutylthio)phenol in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-(4-Morpholinobutylthio)phenol in Dimethyl Sulfoxide (DMSO) and its application in biomedical research, specifically in the targeted ablation of melanocytes. This document outlines quantitative solubility data, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Quantitative Solubility Data

4-(4-Morpholinobutylthio)phenol, also known as MoTP, is soluble in DMSO. The quantitative solubility has been reported by chemical suppliers. A summary of the solubility data for 4-(4-Morpholinobutylthio)phenol in various solvents is presented in Table 1.

| Solvent | Solubility |

| DMSO | 25 mg/mL [1] |

| Dimethylformamide (DMF) | 33 mg/mL[1] |

| Ethanol | 0.3 mg/mL[1] |

| PBS (pH 7.2) | 5 mg/mL[1] |

Table 1: Solubility of 4-(4-Morpholinobutylthio)phenol in various solvents. Data sourced from Cayman Chemical product information.[1]

Experimental Protocol: Preparation of a 4-(4-Morpholinobutylthio)phenol Stock Solution in DMSO

The following protocol is based on methodologies described in studies utilizing 4-(4-Morpholinobutylthio)phenol for melanocyte ablation in zebrafish larvae.[2][3][4]

Objective: To prepare a stock solution of 4-(4-Morpholinobutylthio)phenol in DMSO for use in cell culture or in vivo studies.

Materials:

-

4-(4-Morpholinobutylthio)phenol (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of 4-(4-Morpholinobutylthio)phenol crystalline solid in a sterile microcentrifuge tube.

-

Adding DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. Based on the reported solubility, a concentration of up to 25 mg/mL can be prepared.[1] For example, to prepare 1 mL of a 25 mg/mL stock solution, add 1 mL of DMSO to 25 mg of the compound.

-

Dissolution: Vortex the mixture thoroughly until the crystalline solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.

-

Storage: Store the stock solution at -20°C for long-term stability.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: For experimental use, the DMSO stock solution is typically diluted in an appropriate aqueous buffer or culture medium to the final working concentration.[2][3] It is crucial to ensure that the final concentration of DMSO in the working solution is low enough to not cause cytotoxic effects on the cells or organism being studied.

Mechanism of Action: Tyrosinase-Mediated Cytotoxicity

4-(4-Morpholinobutylthio)phenol is a pro-drug that is selectively toxic to cells with high tyrosinase activity, such as melanocytes.[1][2] The mechanism of its cytotoxicity is illustrated in the signaling pathway diagram below.

Figure 1: Tyrosinase-mediated cytotoxicity of this compound.